molecular formula C9H10O2 B1296303 4-Methoxy-2-methylbenzaldehyde CAS No. 52289-54-0

4-Methoxy-2-methylbenzaldehyde

Cat. No. B1296303
CAS RN: 52289-54-0
M. Wt: 150.17 g/mol
InChI Key: WICYVKGMEJSDAO-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzaldehyde is an organic compound . It is also known as 2-Methyl-p-anisaldehyde .


Molecular Structure Analysis

The linear formula of this compound is CH3C6H3(OCH3)CHO . Its molecular weight is 150.17 . The SMILES string representation is [H]C(=O)c1ccc(OC)cc1C .


Physical And Chemical Properties Analysis

This compound is a liquid . Its boiling point is between 262-267 °C . The density is 1.107 g/mL at 25 °C .

Scientific Research Applications

Photochemical Studies

4-Methoxy-2-methylbenzaldehyde has been studied in the context of photochemistry. Charlton and Koh (1988) explored the impact of various substituents, including 4-methoxy, on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs). They found that the presence of a 4-methoxy substituent prevented the formation of o-QDMs in this process, highlighting its influence in photochemical reactions (Charlton & Koh, 1988).

Solid Phase Organic Synthesis

In the field of organic synthesis, especially solid phase synthesis, derivatives of benzaldehydes like this compound have been investigated. For instance, Swayze (1997) examined the use of electron-rich benzaldehyde derivatives in the development of secondary amide-based linkers for solid phase organic synthesis (Swayze, 1997).

Safety and Hazards

This chemical is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Additionally, 4-Methoxy-2-methylbenzaldehyde has been shown to interact with glutathione reductase, an enzyme involved in maintaining cellular redox balance. The compound’s redox-active nature allows it to participate in redox cycling, which can influence the activity of glutathione reductase and other antioxidative enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In fungal cells, it has been observed to disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of fungal growth . This disruption is primarily due to its interaction with superoxide dismutases and glutathione reductase, which are key components of the cellular antioxidation machinery.

In mammalian cells, this compound can influence cell signaling pathways and gene expression. It has been reported to modulate the expression of genes involved in oxidative stress response and cellular metabolism. This modulation can lead to changes in cellular functions such as proliferation, apoptosis, and metabolic activity .

Molecular Mechanism

For example, the compound can inhibit the activity of aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site. This inhibition can result in the accumulation of toxic aldehydes in cells, leading to cellular damage and stress . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function. For instance, continuous exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism . These long-term effects are important considerations for in vitro and in vivo studies involving this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, this compound can induce toxic effects, including liver damage, oxidative stress, and disruption of metabolic processes .

Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the compound’s effects can become more pronounced and potentially harmful. It is crucial to determine the appropriate dosage range for experimental studies to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its oxidation and reduction reactions. The compound is metabolized by aldehyde dehydrogenase to form 4-Methoxy-2-methylbenzoic acid, which can further undergo conjugation reactions to form water-soluble metabolites for excretion .

Additionally, this compound can participate in redox cycling, where it undergoes repeated oxidation and reduction reactions. This redox activity can influence metabolic flux and the levels of various metabolites in cells. The compound’s interaction with enzymes such as glutathione reductase and superoxide dismutases plays a crucial role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes .

Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria. Its distribution within tissues can vary depending on factors such as tissue type, blood flow, and the presence of transport proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the mitochondria, where it can exert its redox-active effects .

Post-translational modifications and targeting signals can also play a role in directing this compound to specific subcellular compartments. For example, the presence of a methoxy group can influence its localization to the endoplasmic reticulum and other membrane-bound organelles .

properties

IUPAC Name

4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICYVKGMEJSDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966665
Record name 4-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52289-54-0
Record name 52289-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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